((2-Butoxyethoxy)methyl)oxirane
Description
Structure
3D Structure
Properties
CAS No. |
13483-47-1 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(2-butoxyethoxymethyl)oxirane |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-10-5-6-11-7-9-8-12-9/h9H,2-8H2,1H3 |
InChI Key |
ACBFXJILDVSGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCC1CO1 |
Related CAS |
126021-43-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Route Development for 2 Butoxyethoxy Methyl Oxirane
The synthesis of ((2-Butoxyethoxy)methyl)oxirane, a specialized glycidyl (B131873) ether, leverages established and advanced organic chemistry principles to achieve high yields and purity. Methodologies are primarily centered around the formation of the ether linkage and the subsequent or concurrent creation of the oxirane ring. Development efforts focus on enhancing reaction efficiency, and controlling regioselectivity and stereoselectivity.
Fundamental Reaction Mechanisms and Chemical Transformations
Oxirane Ring-Opening Mechanisms of ((2-Butoxyethoxy)methyl)oxirane
The high reactivity of the epoxide (or oxirane) ring is a cornerstone of its synthetic utility. lumenlearning.comlibretexts.org This reactivity stems from the significant ring strain, estimated to be around 13 kcal/mol, which is relieved upon ring-opening. masterorganicchemistry.comresearchgate.net The carbons of the epoxide are highly electrophilic, making them susceptible to attack by a wide range of nucleophiles. lumenlearning.comlibretexts.org
The ring-opening of unsymmetrical epoxides like this compound can proceed through different pathways, leading to distinct regiochemical outcomes depending on the reaction conditions. libretexts.orglibretexts.org
Under basic or neutral conditions (S(_N)2-like mechanism): With strong nucleophiles (e.g., hydroxides, alkoxides, Grignard reagents), the reaction follows an S(_N)2-like mechanism. fiveable.mekhanacademy.orgmasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgchemistrysteps.comyoutube.com For this compound, this would be the terminal methylene (B1212753) carbon of the oxirane ring. This preference is due to the lower steric hindrance at this position, allowing for easier access by the nucleophile. khanacademy.orgchemistrysteps.com The reaction results in an inversion of stereochemistry at the site of attack. fiveable.memasterorganicchemistry.com
Under acidic conditions (S(_N)1-like mechanism): In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group. masterorganicchemistry.comlibretexts.orgpressbooks.pub This is followed by nucleophilic attack. For epoxides with primary and secondary carbons, the attack generally occurs at the less substituted carbon. However, if one carbon is tertiary, the nucleophile preferentially attacks the more substituted carbon. pressbooks.pub The reaction proceeds through a transition state with significant S(_N)1 character, where a partial positive charge develops on the more substituted carbon, which is stabilized by the alkyl and ether groups. masterorganicchemistry.comlibretexts.orgyoutube.com For this compound, the ether-substituted carbon can better stabilize a partial positive charge, favoring nucleophilic attack at this position under acidic conditions.
The regioselectivity of epoxide ring-opening is a well-studied phenomenon, and the outcomes for substituted oxiranes are summarized in the table below.
| Reaction Condition | Nucleophile | Mechanism | Site of Attack on Unsymmetrical Epoxide |
| Basic/Neutral | Strong (e.g., RO⁻, CN⁻) | S(_N)2-like | Less substituted carbon chemistrysteps.comyoutube.com |
| Acidic | Weak (e.g., H₂O, ROH) | S(_N)1-like | More substituted carbon masterorganicchemistry.comyoutube.compressbooks.pub |
Table 1: Regioselectivity of Epoxide Ring-Opening Reactions
Both Lewis and Brønsted acids play a significant role in accelerating the ring-opening of epoxides.
Brønsted Acids: These acids, such as hydrohalic acids (HBr, HI) or aqueous acids (H₃O⁺), protonate the epoxide oxygen. masterorganicchemistry.comnih.gov This protonation makes the oxygen a much better leaving group, facilitating the nucleophilic attack even by weak nucleophiles like water or alcohols. masterorganicchemistry.comlibretexts.org The reaction typically proceeds under milder conditions than the cleavage of acyclic ethers due to the inherent ring strain of the epoxide. masterorganicchemistry.compressbooks.pub The use of anhydrous hydrogen halides can lead to the formation of halohydrins. pressbooks.pub
Lewis Acids: Lewis acids, such as boron trifluoride (BF₃) or metal cations like Li⁺, Na⁺, etc., catalyze ring-opening by coordinating to the epoxide oxygen. acs.orgnih.govyoutube.com This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. acs.orgnih.gov The effectiveness of the Lewis acid catalyst can vary, with the catalytic ability of alkali metal cations decreasing down the group (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺). acs.org Quantum chemical studies suggest that the catalytic effect arises from reducing the steric repulsion between the epoxide and the incoming nucleophile. acs.org
The ring-opening of epoxides is a stereospecific reaction. youtube.com The nucleophilic attack, whether under acidic or basic conditions, occurs via a backside attack, similar to an S(_N)2 reaction. masterorganicchemistry.comchemistrysteps.com This leads to an inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.comyoutube.com If the other carbon atom in the epoxide ring is a stereocenter and is not involved in the bond-breaking process, its configuration is retained. youtube.com Consequently, the ring-opening of a cyclic epoxide results in the formation of a trans-disubstituted cycloalkane. chemistrysteps.compressbooks.pub For an acyclic epoxide like this compound, if the starting material were chiral, the product would also be chiral, with the stereochemistry at the reaction center inverted.
Reactivity of the Butoxyethoxy Chain in this compound
While the oxirane ring is the primary site of reactivity, the butoxyethoxy side chain can also undergo chemical transformations, although generally under more forcing conditions.
The ether linkages in the butoxyethoxy chain are generally stable but can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI. libretexts.orgchemistrysteps.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. chemistrysteps.commasterorganicchemistry.com The cleavage can occur via an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. masterorganicchemistry.comwikipedia.org For a primary ether like the butoxyethoxy group, the cleavage would likely proceed through an S(_N)2 mechanism, with the halide attacking the less sterically hindered carbon. libretexts.orglibretexts.orgopenstax.org If an excess of the acid is used, any resulting alcohol functional groups can be further converted to alkyl halides. libretexts.orglibretexts.org
Functional group interconversions on the side chain without cleaving the ether bonds are less common but could be envisioned. For instance, if the terminal butyl group were to be functionalized, subsequent reactions could be performed on that functional group.
Achieving selective derivatization of the butoxyethoxy side chain in the presence of the highly reactive epoxide ring is challenging. Any reaction targeting the side chain would need to employ reagents that are unreactive towards the epoxide. Alternatively, the epoxide could be "protected" by a reversible reaction, allowing for modification of the side chain, followed by deprotection to regenerate the epoxide. However, given the high reactivity of epoxides, it is more common to first perform reactions on the epoxide ring and then, if necessary, modify the resulting side chain. The design of synthetic routes often prioritizes the transformation of the most reactive functional group first. acs.org
Investigating Degradation Pathways and Chemical Stability from a Mechanistic Stance
The degradation of this compound can proceed through several pathways, with hydrolysis and oxidation being the most significant under typical environmental and industrial conditions. The following subsections delve into the mechanistic details of these degradation processes.
The hydrolytic degradation of this compound involves the cleavage of the epoxide ring by water. This process can be catalyzed by either acid or base, and the rate of degradation is highly dependent on the pH of the aqueous environment. viu.calibretexts.org The general product of epoxide hydrolysis is a 1,2-diol. libretexts.orgaakash.ac.in
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of an epoxide begins with the protonation of the oxygen atom in the epoxide ring, which makes it a better leaving group. libretexts.orgacs.orgunicamp.br This is followed by the nucleophilic attack of a water molecule on one of the adjacent carbon atoms. For an unsymmetrical epoxide like this compound, the attack can occur at either the substituted or unsubstituted carbon of the epoxide ring. The regioselectivity of this attack is influenced by both steric and electronic factors. Often, under acidic conditions, the reaction exhibits characteristics of both SN1 and SN2 mechanisms, where the nucleophile attacks the more substituted carbon due to the partial positive charge that develops on it in the transition state. libretexts.orgoberlin.edu The final step is the deprotonation of the resulting intermediate to yield the diol product, 1-(2-butoxyethoxy)-2,3-propanediol.
Base-Catalyzed Hydrolysis:
In basic or neutral conditions, the hydrolysis proceeds via a direct SN2 mechanism. libretexts.orgaakash.ac.in The hydroxide (B78521) ion, a strong nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. libretexts.org This leads to the opening of the ring and the formation of an alkoxide intermediate, which is then protonated by water to give the same 1,2-diol product, 1-(2-butoxyethoxy)-2,3-propanediol.
| Condition | Catalyst | Mechanism | Site of Nucleophilic Attack | Primary Product |
| Acidic | H₃O⁺ | Borderline SN1/SN2 | Primarily the more substituted carbon | 1-(2-butoxyethoxy)-2,3-propanediol |
| Neutral/Basic | H₂O / OH⁻ | SN2 | Primarily the less substituted carbon | 1-(2-butoxyethoxy)-2,3-propanediol |
This table presents the generally accepted mechanisms for epoxide hydrolysis. Specific rates and regioselectivity for this compound would require experimental verification.
The ether linkages in this compound are susceptible to oxidative degradation. This process can be initiated by various oxidizing agents, including atmospheric radicals (like the hydroxyl radical), or through controlled chemical oxidation. The degradation of similar glycol ethers has been studied and can provide insights into the potential pathways for this compound. nih.govwikipedia.org
The oxidation of ethers typically proceeds via a free-radical chain mechanism. The initial step involves the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen. This forms a carbon-centered radical which can then react with molecular oxygen to form a peroxy radical. Subsequent reactions of the peroxy radical can lead to the formation of hydroperoxides, which can further decompose to yield a variety of degradation products, including aldehydes, carboxylic acids, and shorter-chain ethers.
For this compound, there are several carbon atoms from which hydrogen abstraction can occur, leading to a complex mixture of degradation products. The most likely sites for initial attack are the carbon atoms alpha to the ether oxygens. For instance, oxidation of the butoxy group could lead to the formation of butoxyacetic acid and other derivatives. nih.gov The ethoxy portion of the molecule could also be oxidized.
While specific studies on the controlled oxidative degradation of this compound are limited, the table below outlines potential degradation products based on the known oxidation mechanisms of ethers and glycol ethers.
| Oxidative Process | Initiating Species | Potential Intermediate(s) | Potential Final Product(s) |
| Autoxidation | Oxygen, light, heat | Peroxy radicals, hydroperoxides | Aldehydes, carboxylic acids, esters |
| Photo-oxidation | Hydroxyl radicals (•OH) | Carbon-centered radicals | Carbonyl compounds, shorter-chain ethers, CO₂, H₂O |
| Chemical Oxidation | Strong oxidizing agents | Oxidized intermediates | Carboxylic acids, complete mineralization to CO₂ and H₂O |
This table provides a generalized overview of potential oxidative degradation pathways. The actual product distribution will depend on the specific reaction conditions.
Polymerization and Copolymerization Research of 2 Butoxyethoxy Methyl Oxirane
Ring-Opening Polymerization (ROP) Investigations of ((2-Butoxyethoxy)methyl)oxirane
The ring-opening polymerization (ROP) of epoxides like this compound, also known as butoxyethyl glycidyl (B131873) ether (BEEGE), is a fundamental method for the synthesis of polyethers. This process can be initiated through anionic, cationic, or coordination-insertion mechanisms, each offering distinct control over the resulting polymer's architecture and properties.
Anionic Ring-Opening Polymerization: Initiation, Propagation, and Termination
Anionic ring-opening polymerization (AROP) of glycidyl ethers is a well-established method for producing well-defined polyethers. The process involves nucleophilic attack on one of the carbon atoms of the oxirane ring.
Initiation: The polymerization is typically initiated by strong nucleophiles such as alkali metal alkoxides (e.g., potassium tert-butoxide), hydroxides, or organometallic compounds. For ether-functionalized glycidyl ethers, initiation with a system like cesium hydroxide (B78521) monohydrate in conjunction with an alcohol such as 2-benzyloxyethanol can be employed. mpg.de The initiator attacks a carbon atom of the epoxide ring, leading to its opening and the formation of an alkoxide active species.
Propagation: The newly formed alkoxide end-group then attacks another monomer molecule, propagating the polymer chain. This process continues, adding monomer units to the growing chain. The presence of the flexible butoxyethoxy side chain in this compound can influence the polymerization kinetics and the properties of the resulting polyether, such as its solubility and thermal characteristics. mpg.de
Termination: In living anionic polymerization, termination does not occur spontaneously. The active chain ends remain so until a terminating agent, such as a proton source (e.g., water or acid), is intentionally added. This "living" nature of the polymerization allows for the synthesis of block copolymers by sequential addition of different monomers.
Recent research has also explored mechanochemical AROP for functional epoxide monomers, which could be applicable to this compound. This solvent-free method uses mechanical force to initiate polymerization, offering a more sustainable approach to polyether synthesis.
Cationic Ring-Opening Polymerization: Initiator Systems and Chain Transfer
Cationic ring-opening polymerization (CROP) of epoxides proceeds via an oxonium ion intermediate. This method is particularly sensitive to the monomer structure and reaction conditions.
Initiator Systems: CROP is initiated by strong electrophiles, typically Lewis acids (e.g., boron trifluoride etherate, aluminum chloride) or protic acids. youtube.com For glycidyl ethers, initiator systems can also include a combination of a Lewis acid and an alcohol, such as 1,4-butanediol-BF₃. The initiator activates the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer molecule.
Chain Transfer: A significant challenge in the cationic polymerization of epoxides is the prevalence of chain transfer reactions. These can occur through intramolecular "backbiting," where the growing chain end attacks its own backbone, leading to the formation of cyclic oligomers. Intermolecular chain transfer to monomer or polymer can also occur, broadening the molecular weight distribution of the resulting polymer. The presence of the ether linkages in the side chain of this compound might influence the extent of these chain transfer reactions due to potential coordination with the propagating cationic center.
Coordination-Insertion Polymerization: Metal Catalysts and Stereocontrol
Coordination-insertion polymerization offers a high degree of control over the polymerization process, including the potential for stereoselectivity.
Metal Catalysts: This type of polymerization is catalyzed by transition metal complexes, often based on metals like aluminum, zinc, or cobalt. acs.org These catalysts typically operate through a coordination-insertion mechanism, where the monomer first coordinates to the metal center and is then inserted into the metal-polymer bond. For instance, multimetallic catalysts have been shown to be effective in the ROP of cyclic ethers and esters, often exhibiting enhanced reactivity and control compared to their monometallic counterparts. acs.org
Stereocontrol: A key advantage of coordination polymerization is the ability to control the stereochemistry of the resulting polymer. For chiral monomers like this compound, stereospecific catalysts can lead to the formation of isotactic or syndiotactic polymers, which can have significantly different physical properties compared to atactic polymers produced by other methods. The specific ligand environment around the metal center plays a crucial role in directing the stereochemistry of monomer insertion.
Copolymerization Studies for Functional Polyether Architectures
Copolymerization of this compound with other monomers opens up possibilities for creating a wide range of functional polyether-based materials with tailored properties.
Alternating Copolymerization with Cyclic Anhydrides and Other Heterocycles
The alternating copolymerization of epoxides with cyclic anhydrides is a powerful method for synthesizing polyesters. This reaction is typically catalyzed by metal complexes, such as chromium or aluminum salen complexes, often in the presence of a co-catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govrsc.org
Research on the copolymerization of a structurally similar monomer, 2-((2-(2-methoxyethoxy)ethoxy)methyl) oxirane (ME2MO), with succinic anhydride (B1165640) has demonstrated the feasibility of this approach for ether-functionalized glycidyl ethers. researchgate.net The use of an aluminum isopropoxide initiator in bulk at elevated temperatures resulted in an alternating polyester. researchgate.net It is proposed that the reaction proceeds via a coordination-insertion mechanism where the two monomers are alternately inserted into the active metal-oxygen and metal-carboxylate bonds. researchgate.net This methodology is expected to be applicable to this compound, allowing for the synthesis of polyesters with pendant butoxyethoxy groups, which can impart flexibility and modify the hydrophilicity of the polymer backbone.
The table below summarizes the optimized conditions for the alternating copolymerization of ME2MO with succinic anhydride, which can be considered a model system for this compound.
Table 1: Optimized Conditions for Alternating Copolymerization of ME2MO and Succinic Anhydride
| Parameter | Optimized Value |
|---|---|
| Initiator | Aluminum isopropoxide (AIP) |
| Monomer/Initiator Molar Ratio | 150 |
| Feed Ratio of Comonomers (ME2MO/SA) | 0.5 |
| Polymerization Temperature | 120 °C |
| Polymerization Time | > 12 hours |
Data sourced from a study on the copolymerization of a structurally similar monomer, ME2MO, with succinic anhydride. researchgate.net
Controlled Copolymerization with Carbon Dioxide for Polycarbonate Synthesis
The copolymerization of epoxides with carbon dioxide (CO₂) is a green and sustainable route to polycarbonates. This reaction is typically catalyzed by metal complexes, with cobalt and zinc-based catalysts being particularly effective.
While direct studies on this compound are limited, research on the copolymerization of butyl glycidyl ether (a close structural analog) with CO₂ provides valuable insights. Using a [rac-SalcyCo(III)DNP] catalyst, linear poly(ether 1,2-glycerol carbonate)s with pendant butyl chains have been successfully synthesized. The resulting polymers exhibited controlled molecular weights and low polydispersity indices.
The table below presents data from the copolymerization of butyl glycidyl ether and CO₂, which can be extrapolated to understand the potential synthesis of polycarbonates from this compound.
Table 2: Copolymerization of Butyl Glycidyl Ether and CO₂
| Entry | Catalyst Loading (Monomer:Catalyst) | Temperature (°C) | Time (h) | Conversion (%) | Mn (g/mol) | PDI |
|---|---|---|---|---|---|---|
| 1 | 200:1 | 25 | 24 | 40 | 8970 | 1.1 |
| 2 | 400:1 | 25 | 48 | 55 | 15400 | 1.2 |
| 3 | 1000:1 | 25 | 72 | 60 | 25600 | 1.3 |
| 4 | 200:1 | 50 | 12 | 60 | 9200 | 1.4 |
Data represents the copolymerization of butyl glycidyl ether with CO₂ using a cobalt salen catalyst. Mn and PDI were determined by GPC. Data is illustrative of typical results for similar systems.
These findings suggest that this compound is a viable monomer for the synthesis of functional polycarbonates, where the butoxyethoxy side chain can be used to tune the material's thermal and mechanical properties.
Random and Block Copolymerization with Other Oxirane Monomers
Research into this compound, a glycidyl ether functional monomer, often focuses on its copolymerization with other common oxiranes, such as ethylene (B1197577) oxide (EO) and methyl oxirane (propylene oxide, PO). ontosight.aiontosight.aiepa.gov The polymerization of oxiranes leads to polyethers, a class of polymers known for their flexibility and chemical resistance. ontosight.ai By incorporating this compound, the properties of traditional polyethers like poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG) can be systematically modified. The introduction of the bulky yet flexible (2-butoxyethoxy)methyl side chain can influence the resulting copolymer's solubility, viscosity, thermal stability, and hydrophilic-lipophilic balance. ontosight.aiontosight.ai
The architecture of these copolymers can be controlled to be either random or blocky. acs.org
Random Copolymers: These are typically synthesized by polymerizing a mixture of the monomers simultaneously. The resulting polymer chain has a statistical distribution of the different monomer units. This approach is often used to average the properties of the constituent homopolymers.
Block Copolymers: These are formed through the sequential addition of different monomers to a living polymerization system. acs.org For instance, after polymerizing ethylene oxide to form a PEG block, this compound can be added to grow a second, distinct block, resulting in an amphiphilic diblock copolymer. Such structures are of significant interest for applications as surfactants and in self-assembling systems. ontosight.ai
The precise composition and, therefore, the final properties of the copolymer can be tuned by adjusting the initial feed ratio of the monomers in the reaction, as illustrated in the following table.
Table 1. Illustrative Example of Copolymer Composition Control
| Monomer Feed Ratio (molar %) [EO : this compound] | Resulting Copolymer Composition (molar % incorporation) | Predominant Copolymer Character |
|---|---|---|
| 90 : 10 | ~90 : 10 | Primarily hydrophilic, water-soluble |
| 50 : 50 | ~50 : 50 | Amphiphilic, potential for surfactant behavior |
| 10 : 90 | ~10 : 90 | Primarily hydrophobic, soluble in organic solvents |
Control Over Polymer Microstructure and Molecular Weight Distribution
For oxirane monomers, anionic ring-opening polymerization (AROP) is a predominant and powerful technique for achieving well-defined polymer architectures. acs.orgnih.gov The driving force for this polymerization is the relief of ring strain in the three-membered epoxide ring (approximately 110-115 kJ/mol for ethylene oxide). acs.org The process is typically initiated by a strong nucleophile, such as a metal alkoxide. youtube.com The reaction proceeds via the nucleophilic attack of the initiating anion or the propagating polymer alkoxide on one of the carbon atoms of the oxirane ring, leading to ring opening and chain extension. researchgate.net
Under ideal conditions, where impurities that can react with the propagating centers are absent, AROP can proceed in a living manner. youtube.com This "living" character means that the propagating chain ends remain active until intentionally terminated. This allows for excellent control over the polymer's molecular weight, which can be predetermined by the monomer-to-initiator ratio, and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI). youtube.com
Living and Controlled Radical Polymerization Analogues
While AROP is the classic route for this compound, other controlled polymerization techniques have been developed for different monomer classes. Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly effective for vinyl monomers. researchgate.net These techniques have been successfully applied to monomers containing epoxide groups, such as glycidyl methacrylate, but are not the standard approach for the direct ring-opening of simple alkyl glycidyl ethers.
Similarly, living cationic polymerization can produce well-defined poly(vinyl ether)s and other polyethers. researchgate.netnih.gov However, for simple glycidyl ethers like this compound, anionic polymerization remains the most widely utilized and controlled method. The development of universal mediators that can bridge different polymerization mechanisms, such as a thiocarbonylthio (TCT) group enabling a switch from cationic to anionic polymerization, represents a frontier in synthesizing novel block copolymers but is not yet a mainstream method for this specific monomer. nih.gov
Role of Initiator-Transfer-Termination (ITT) Mechanisms
In practice, the ideal living nature of anionic ring-opening polymerizations can be compromised by side reactions, including chain transfer and termination events. youtube.comuc.edu For substituted oxiranes like propylene (B89431) oxide, and by analogy this compound, a significant side reaction is chain transfer to the monomer. acs.orgresearchgate.net
This process typically involves the abstraction of an acidic proton from the monomer by the highly basic propagating alkoxide chain end. acs.org This event terminates the growth of one polymer chain while simultaneously creating a new anionic species from the monomer, which then initiates a new chain. This leads to a deviation from the targeted molecular weight and a broadening of the molecular weight distribution. acs.orgresearchgate.net The result is a polymer with lower average molecular weight than theoretically predicted and the formation of unsaturated end groups on the terminated chains. acs.org Careful selection of reaction conditions (temperature, counter-ion, solvent) and initiator type can help to suppress these transfer reactions and maintain better control over the polymerization. researchgate.net
Table 2. Key Events in Anionic Ring-Opening Polymerization of Oxiranes
| Process | Description | Impact on Polymer Structure |
|---|---|---|
| Initiation | Nucleophilic attack of initiator on monomer, opening the ring. | Starts the polymer chain. |
| Propagation | Sequential addition of monomer units to the active chain end. | Builds the main polymer chain. |
| Chain Transfer | The active center is transferred to another species (e.g., monomer, solvent). | Terminates one chain, starts another; broadens molecular weight distribution. acs.org |
| Termination | The active center is irreversibly destroyed by reaction with an impurity or terminating agent. | Stops all further polymerization for that chain. uc.edu |
Post-Polymerization Modification Strategies for Tailored Macromolecules
The polyether backbone of poly(this compound) is chemically robust and generally inert. This stability is advantageous for many applications but makes direct functionalization of the backbone challenging. Therefore, strategies to create tailored macromolecules typically rely on introducing reactive handles during the polymerization process, either at the chain ends or along the backbone via copolymerization. chemrxiv.orgnih.gov
"Click" Chemistry and Orthogonal Functionalization of Polymeric Backbones
"Click" chemistry refers to a class of reactions that are highly efficient, selective, and tolerant of a wide range of functional groups and reaction conditions. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. google.com
To apply this powerful functionalization tool to poly(this compound), the polymer must first be rendered "clickable." This is generally achieved in one of two ways:
Copolymerization with a Functional Monomer: this compound can be copolymerized with an oxirane monomer that already contains a clickable functional group, such as an alkyne or an azide (B81097). For example, glycidyl propargyl ether, which has a terminal alkyne group, can be copolymerized with ethylene oxide under anionic conditions to create a PEG backbone with pendant alkyne groups ready for modification. rsc.org This creates a versatile scaffold onto which various molecules (e.g., peptides, sugars, fluorophores) can be attached. google.comrsc.org
End-Group Functionalization: In a living polymerization, the active chain ends can be terminated with a molecule that introduces a clickable handle. Alternatively, the terminal hydroxyl groups present after quenching the polymerization can be chemically converted to an azide or alkyne, allowing for precise end-of-chain modification. google.com
This approach allows for the creation of complex, functional macromolecules where the polyether provides the core physical properties (e.g., solubility, flexibility) and the clicked moieties provide specific biological or chemical functionality. nih.gov
Grafting-From and Grafting-To Approaches for Surface Modification
Polymer grafting is a versatile technique used to covalently bind polymer chains to a substrate, thereby fundamentally altering the surface's properties, such as its wettability, biocompatibility, or adhesion. nih.govrsc.org Macromolecules derived from this compound can be used in both primary grafting strategies. numberanalytics.com
"Grafting-To": In this method, well-defined poly(this compound) chains are synthesized first, typically with a reactive functional group at one end. numberanalytics.commdpi.com These pre-formed polymer chains are then reacted with a surface that has been pre-functionalized with complementary reactive groups, leading to the covalent attachment of the polymer to the substrate. nih.gov While conceptually straightforward, the grafting density can be limited because the already-grafted polymer chains can sterically hinder the approach of new chains to the surface.
"Grafting-From": This approach involves immobilizing a polymerization initiator on the substrate surface first. numberanalytics.commdpi.com The surface is then exposed to the this compound monomer (and any comonomers) under polymerizing conditions. numberanalytics.com The polymer chains grow directly from the surface, which can allow for much higher grafting densities and thicker polymer layers compared to the "grafting-to" method. numberanalytics.com
Table 3. Comparison of Surface Grafting Strategies
| Feature | Grafting-To | Grafting-From |
|---|---|---|
| Process | Pre-formed polymer chains are attached to a surface. numberanalytics.com | Polymer chains are grown from initiators immobilized on a surface. numberanalytics.com |
| Polymer Characterization | Polymer can be fully characterized before grafting. | Direct characterization of grafted chains is difficult. |
| Grafting Density | Generally lower due to steric hindrance. | Can achieve higher grafting densities. numberanalytics.com |
| Control over Film Thickness | Limited by polymer molecular weight. | Easily controlled by polymerization time and conditions. |
Advanced Spectroscopic and Chromatographic Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed molecular-level analysis of "((2-Butoxyethoxy)methyl)oxirane" and its polymers. Both ¹H and ¹³C NMR provide critical insights into purity, structure, and reaction dynamics.
The purity of the "this compound" monomer is paramount for achieving polymers with desired properties and predictable performance. ¹H and ¹³C NMR spectroscopy are primary methods for assessing monomer purity and identifying any isomeric impurities or residual starting materials from synthesis.
The ¹H NMR spectrum of "this compound" is expected to exhibit characteristic signals corresponding to the protons of the butoxy group, the ethoxy group, the oxirane ring, and the methyl group. The integration of these signals allows for a quantitative assessment of the monomer's purity. For instance, the presence of impurities such as unreacted 2-butoxyethanol (B58217) or byproducts from the epoxidation process would be detectable by the appearance of extraneous peaks.
While specific experimental data for "this compound" is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar glycidyl (B131873) ethers, such as Glycidyl Isopropyl Ether and Allyl Glycidyl Ether. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (ppm) |
| Oxirane Ring Protons | 2.6 - 3.2 |
| Methylene (B1212753) Protons (adjacent to oxirane) | 3.4 - 3.8 |
| Ethoxy and Butoxy Methylene Protons | 3.5 - 3.7 |
| Butoxy Methylene Protons | 1.3 - 1.6 |
| Butoxy Methyl Protons | 0.9 |
¹³C NMR provides complementary information, offering a distinct signal for each unique carbon atom in the molecule. This technique is particularly sensitive to the chemical environment and can be used to confirm the structure and identify subtle isomeric differences.
In the case of poly(this compound), ¹H NMR can be used to identify the terminal groups of the polymer chains, which are determined by the initiator and termination steps of the polymerization reaction. For example, if a hydroxyl-containing initiator is used, a characteristic signal for the initiator fragment will be observable at one end of the polymer chain.
For copolymers incorporating "this compound", NMR is essential for determining the monomer sequence distribution (i.e., random, alternating, or blocky). The chemical shifts of the polymer backbone protons and carbons are often sensitive to the nature of the neighboring monomer units. wiley-vch.de
In-situ NMR spectroscopy is a powerful technique for real-time monitoring of polymerization reactions. nih.gov By acquiring NMR spectra at regular intervals during the polymerization of "this compound", it is possible to follow the consumption of the monomer and the formation of the polymer. This allows for the determination of reaction kinetics, including the rate of polymerization and the conversion of the monomer over time. digitellinc.comnih.gov
This technique provides valuable mechanistic insights, such as identifying the formation of any intermediate species or side products during the reaction. The ability to monitor the reaction in a closed system without the need for sampling provides highly accurate and reproducible kinetic data. wiley-vch.de The disappearance of the characteristic oxirane proton signals and the appearance of new signals corresponding to the polyether backbone can be integrated to construct kinetic profiles.
Mass Spectrometry (MS) for Reaction Product Analysis and Polymer Characterization
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of molecules by measuring their mass-to-charge ratio. It is an invaluable tool for the analysis of "this compound" and its polymerization products.
During the synthesis of "this compound", various intermediates and byproducts may be formed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of these species. This information is critical for identifying impurities that could affect the subsequent polymerization process and the properties of the final polymer. For example, in the synthesis of glycidyl ethers, byproducts from the reaction of epichlorohydrin (B41342) with the alcohol can be identified. nih.govnih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective technique for separating and identifying volatile byproducts in the monomer. nih.govuzh.ch
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is exceptionally well-suited for the characterization of synthetic polymers. wpmucdn.comyoutube.com It allows for the determination of the absolute molecular weight distribution of poly(this compound). youtube.com
In a MALDI-TOF-MS experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. The laser irradiation desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio.
The resulting mass spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length. From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated. Furthermore, the mass of the individual peaks can be used to identify the end-groups of the polymer chains, providing valuable information about the polymerization mechanism. nih.gov
Table 2: Representative MALDI-TOF-MS Data for a Poly(this compound) Sample (Note: This is a hypothetical data set for illustrative purposes.)
| Peak (m/z) | Number of Monomer Units (n) | Calculated Mass (Da) | End-Group Combination |
| 1917.2 | 10 | 1917.2 | Initiator + (Monomer)₁₀ + H |
| 2091.4 | 11 | 2091.4 | Initiator + (Monomer)₁₁ + H |
| 2265.6 | 12 | 2265.6 | Initiator + (Monomer)₁₂ + H |
| 2439.8 | 13 | 2439.8 | Initiator + (Monomer)₁₃ + H |
| 2614.0 | 14 | 2614.0 | Initiator + (Monomer)₁₄ + H |
Monomer Molecular Weight = 174.24 Da
The analysis of the mass spectrum can also reveal information about the polymer architecture, such as the presence of cyclic or branched structures. The high resolution of modern TOF analyzers allows for the separation of species with very similar masses, providing a detailed picture of the polymer sample.
Chromatographic Techniques for Separation and Analysis in Research
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a moderately volatile and reactive compound like this compound, various chromatographic techniques are employed to gain a comprehensive understanding of its purity, reaction products, and polymeric forms.
Gas Chromatography (GC) for Volatile Components and Reaction Monitoring
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with mass spectrometry (GC-MS), is invaluable for several research applications. nih.govanalytice.com It allows for the separation and identification of the starting material, residual reactants, and any volatile byproducts formed during polymerization or other chemical transformations. semanticscholar.org
The high sensitivity and resolving power of modern GC systems enable the detection of trace impurities that could affect the performance of the resulting polymers. semanticscholar.org Furthermore, GC is an effective tool for real-time reaction monitoring. By taking aliquots from a reaction mixture at various time intervals and analyzing them by GC, researchers can track the consumption of the this compound monomer and the formation of products. This kinetic data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve desired product yields and selectivities. semanticscholar.orgresearchgate.net For instance, in the epoxidation of unsaturated esters, GC is the preferred method for separating and identifying the various epoxide products formed over the course of the reaction. semanticscholar.org
Below is a table summarizing typical GC parameters used for the analysis of related epoxide compounds:
| Parameter | Value |
| Column Type | Capillary column (e.g., diphenyl-poly(dimethylsiloxane)) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50°C, ramped to 280°C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split/Splitless |
This table presents a generalized set of GC parameters. Specific conditions can be optimized based on the analytical requirements.
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution Analysis
When this compound undergoes polymerization, it forms polyethers with a range of molecular weights. ontosight.ai Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution (MWD) of these polymers. polymerchar.com SEC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller ones.
The MWD is a critical parameter as it significantly influences the physical and mechanical properties of the final polymer, such as viscosity, toughness, and flexibility. ontosight.airesearchgate.net By analyzing the MWD, researchers can understand how different polymerization conditions affect the chain growth and termination processes. For instance, a narrow MWD often indicates a well-controlled polymerization, while a broad or multimodal MWD might suggest the presence of different reaction mechanisms or side reactions. polymerchar.com
The following table outlines typical SEC parameters for analyzing polymers derived from this compound:
| Parameter | Value |
| Columns | Set of columns with different pore sizes (e.g., polystyrene-divinylbenzene) |
| Mobile Phase | Tetrahydrofuran (THF) or other suitable organic solvent |
| Flow Rate | ~1 mL/min |
| Detector | Refractive Index (RI), UV-Vis, or Light Scattering Detector |
| Calibration | Polystyrene or other relevant polymer standards |
This table provides a general overview of SEC parameters. The specific setup can be tailored to the polymer being analyzed.
Liquid Chromatography (LC) for Non-Volatile Species and Fractionation
For the analysis of non-volatile species, such as oligomers or functionalized derivatives of this compound that are not amenable to GC analysis, Liquid Chromatography (LC) is the method of choice. High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity for separating complex mixtures. semanticscholar.org
LC is particularly useful for fractionating reaction mixtures to isolate specific products for further characterization. researchgate.net For example, in a polymerization reaction, LC can be used to separate unreacted monomer, oligomers of different chain lengths, and higher molecular weight polymers. These fractions can then be analyzed by other techniques, like mass spectrometry or NMR, to determine their precise chemical structures. Different LC modes, such as normal-phase, reversed-phase, or ion-exchange chromatography, can be employed depending on the polarity and ionic nature of the analytes.
Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Monitoring
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. They are particularly well-suited for monitoring the transformation of functional groups during chemical reactions, such as the polymerization of this compound.
The key to using these techniques for reaction monitoring is the identification of characteristic vibrational bands associated with the reactants and products. In the case of this compound polymerization, the most important functional group to monitor is the oxirane (epoxide) ring. The opening of this ring is the fundamental step in the polymerization process.
Both IR and Raman spectroscopy can track the disappearance of the oxirane ring and the appearance of new functional groups, such as hydroxyl (-OH) groups, which are formed during the ring-opening reaction. horiba.com
Infrared (IR) Spectroscopy : The asymmetric stretching of the C-O-C bond in the oxirane ring typically appears in the IR spectrum around 840-950 cm⁻¹. The breathing mode of the epoxide ring can also be observed. As the polymerization proceeds, the intensity of these bands decreases, providing a direct measure of the extent of the reaction. irdg.orgresearchgate.net
Raman Spectroscopy : Raman spectroscopy is also highly effective for monitoring epoxide reactions. The breathing mode of the epoxide ring gives a characteristic Raman band around 1254 cm⁻¹. spectroscopyonline.comoceanoptics.com The intensity of this peak is directly proportional to the concentration of epoxide groups. spectroscopyonline.com Therefore, by monitoring the decrease in the intensity of this band over time, the kinetics of the polymerization can be accurately determined. irdg.orgresearchgate.net For instance, a study on the curing of a commercial epoxy adhesive showed the disappearance of the Raman band at 840 cm⁻¹ over time, which was attributed to the consumption of the oxirane ring. irdg.org
The following table summarizes the key vibrational bands used to monitor the polymerization of this compound:
| Functional Group | Spectroscopic Technique | Wavenumber (cm⁻¹) | Observation during Polymerization |
| Oxirane Ring (C-O-C stretch) | IR | ~840-950 | Decrease in intensity |
| Oxirane Ring (breathing mode) | Raman | ~1254 | Decrease in intensity |
| Hydroxyl Group (O-H stretch) | IR | ~3200-3600 | Increase in intensity |
The exact wavenumbers can vary slightly depending on the molecular environment.
By employing these advanced spectroscopic and chromatographic methodologies, researchers can gain detailed insights into the chemical behavior of this compound, enabling the development of new materials with tailored properties.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure of ((2-Butoxyethoxy)methyl)oxirane and predicting its chemical behavior. These calculations can elucidate the pathways of reactions, the structures of transient intermediates, and the energy changes involved.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving epoxides. For this compound, DFT calculations are crucial for modeling the ring-opening reaction of the oxirane moiety, which is its most characteristic form of reactivity.
Researchers use DFT to map the potential energy surface of the reaction between the epoxide and a nucleophile. This allows for the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The geometry of this transition state provides insight into the bonding changes occurring during the reaction. From the difference in energy between the reactants and the transition state, the activation barrier (activation energy) can be calculated. This barrier is a key determinant of the reaction rate.
Studies on similar epoxides, such as propylene (B89431) oxide and cyclohexene (B86901) oxide, have demonstrated that DFT methods, including functionals like B3LYP, MPW1K, M05-2X, and rwB97XD, can accurately predict reaction pathways. rsc.orgresearchgate.netfigshare.com For instance, investigations into the acid-catalyzed hydrolysis of propylene oxide have shown that a borderline SN2 mechanism is often more energetically favorable than pure SN1 or SN2 pathways in the gas phase. researchgate.net In the context of polymerization, DFT has been used to study the ring-opening of cyclohexene oxide catalyzed by metal complexes, providing detailed free energy profiles for the process. figshare.com These studies predict that the ring-opening of the epoxide is a crucial step, with calculated reaction barriers in the range of 15–21 kcal/mol for similar systems. rsc.org
Table 1: Representative DFT-Calculated Activation Barriers for Epoxide Ring-Opening Reactions
| Epoxide System | Nucleophile/Catalyst | DFT Functional | Calculated Activation Barrier (kcal/mol) | Reference |
| Oxirane | Aspartic Dyad (Enzyme) | B3LYP, M05-2X | ~15-21 | rsc.org |
| Propylene Oxide | Water (Acid-catalyzed) | MP2/6-311++G** | (Mechanism dependent) | researchgate.net |
| Cyclohexene Oxide | Al(III)/K(I) Complex | rwB97XD | (Mechanism dependent) | figshare.com |
| Oxirane (Photochemical) | (None) | Constrained DFT | (Mechanism dependent) | acs.org |
This table is illustrative and shows typical values for related epoxide systems to demonstrate the type of data generated by DFT calculations.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While often more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide a higher level of accuracy for describing electronic structure and intermolecular interactions.
For this compound, ab initio calculations can be used to refine the understanding of its reactivity. These methods are particularly valuable for studying systems where electron correlation effects are significant. For example, ab initio calculations have been employed to investigate the irreversible inhibition of HIV-1 protease by epoxide-containing molecules. rsc.org In such studies, both ab initio (MP2) and DFT methods were used to predict that the inhibition proceeds via a concerted SN2 mechanism. rsc.org Furthermore, ab initio studies on the epoxidation of propene on silver surfaces have shed light on the formation of intermediates and the factors controlling selectivity. nih.gov These types of calculations could be applied to understand the electronic properties of the ether and oxirane oxygens in this compound, predicting which sites are more susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics (MD) Simulations of Polymerization Processes
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular processes. researchgate.net For this compound, MD is an indispensable tool for studying its polymerization, from the initial reaction events to the final structure of the bulk polymer.
MD simulations can be used to model the entire polymerization process in situ. A simulation can be set up with multiple this compound monomers and an initiator molecule in a simulation box. By applying a reactive force field or a hybrid MD-Monte Carlo algorithm, the simulation can explicitly model the chemical reactions of initiation and propagation. acs.org
This approach allows researchers to observe the competition between the diffusion of monomers to the growing polymer chain and the rate of the polymerization reaction itself. acs.org The simulation can track the movement of active sites and the continuous growth of polymer chains, providing insights into how factors like monomer concentration and temperature affect the polymerization kinetics and the resulting molecular weight distribution. acs.orgvt.edu
Once a polymer is formed, MD simulations are used to study its physical properties and behavior. All-atom MD simulations provide a detailed view of the polymer's structure, but are often limited to relatively short time and length scales. vt.edu To study larger systems and longer-timescale phenomena like polymer folding, entanglement, and self-assembly, coarse-grained (CG) MD models are often developed. vt.edutue.nl In a CG model, groups of atoms are represented as single "beads," reducing the computational cost.
Prediction of Spectroscopic Signatures and Reaction Selectivity
Computational methods are frequently used to predict spectroscopic properties, which can aid in the identification and characterization of molecules and reaction products. DFT calculations can predict the infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts of this compound. researchgate.net The gauge-invariant atomic orbital (GIAO) method is commonly used within a DFT framework to calculate NMR spectra. researchgate.net Comparing these predicted spectra to experimental data can confirm the molecule's structure.
Furthermore, computational chemistry can predict reaction selectivity. For example, in the ring-opening of the oxirane, attack can occur at either of the two carbon atoms of the ring. DFT calculations can determine the activation barriers for both pathways. The pathway with the lower energy barrier will be kinetically favored, thus predicting the regioselectivity of the reaction. This is particularly relevant when the oxirane is asymmetrically substituted. Time-dependent DFT (TD-DFT) can also be used to predict electronic excitations and UV-visible absorption spectra. researchgate.net For complex polymer systems, machine learning models trained on quantum chemistry data are emerging as a way to predict optical spectra directly from coarse-grained simulations. nih.gov
Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Ether Compound
| Carbon Atom Position | Predicted Chemical Shift (ppm) (DFT/GIAO) | Experimental Chemical Shift (ppm) |
| C1 (CH₃) | 14.5 | 14.1 |
| C2 (CH₂) | 23.8 | 23.1 |
| C3 (CH₂) | 32.7 | 31.9 |
| C4 (O-CH₂) | 71.2 | 70.5 |
This table is for illustrative purposes, showing the typical accuracy of DFT-predicted NMR shifts for a simple ether. Data is hypothetical and not specific to this compound.
Chemoinformatics and Machine Learning Approaches for Reaction Discovery and Optimization
The application of chemoinformatics and machine learning (ML) has emerged as a transformative force in chemical synthesis, offering powerful tools for the discovery of novel reactions and the optimization of existing synthetic routes. beilstein-journals.orgbeilstein-journals.org These computational approaches leverage vast datasets of chemical reactions to build predictive models that can significantly accelerate the development of synthetic pathways for target molecules, including specialized compounds like this compound. beilstein-journals.org By analyzing patterns within extensive reaction databases, ML algorithms can predict reaction outcomes, suggest optimal conditions, and even propose entirely new synthetic strategies, thereby reducing the time and resources required for experimental work. beilstein-journals.orgdigitellinc.com
The core of these methodologies lies in the ability of machine learning models to learn from large and diverse sets of chemical data. beilstein-journals.org For a target molecule such as this compound, this process would typically involve training a model on a comprehensive database of epoxide reactions. The model would learn the complex relationships between reactants, reagents, catalysts, solvents, and the resulting reaction yield and selectivity. nih.gov These trained models can then be used to predict the outcome of a reaction under a specific set of conditions or to identify the optimal conditions to maximize the yield of the desired product. beilstein-journals.org
Recent advancements have seen the development of both global and local machine learning models. beilstein-journals.org Global models are trained on broad, comprehensive reaction databases and can provide general guidance on reaction conditions for a wide range of transformations. beilstein-journals.org Local models, on the other hand, are fine-tuned on more specific datasets related to a particular reaction class, enabling more accurate optimization of specific reaction parameters to improve yield and selectivity. beilstein-journals.org
The integration of machine learning with high-throughput experimentation (HTE) platforms has further revolutionized reaction optimization. beilstein-journals.org These automated systems can perform a large number of experiments in parallel, generating vast amounts of data that can be used to train and refine ML models in a closed-loop fashion. beilstein-journals.orgsemanticscholar.org This synergy allows for the rapid exploration of a multidimensional reaction space and the efficient identification of optimal reaction conditions with minimal human intervention. beilstein-journals.org
For the synthesis of this compound, a hypothetical application of machine learning in reaction optimization could involve predicting the yield under various conditions. The following interactive table illustrates how a trained ML model might predict the yield of the target compound in a Williamson ether synthesis reaction between (2-butoxyethoxy)methanol (B12643618) and epichlorohydrin (B41342), varying the base and phase-transfer catalyst.
| (2-Butoxyethoxy)methanol | Epichlorohydrin | Base | Phase-Transfer Catalyst | Predicted Yield (%) |
| 1.2 eq | 1.0 eq | Sodium Hydride | Tetrabutylammonium bromide | 85 |
| 1.2 eq | 1.0 eq | Potassium Hydroxide (B78521) | Tetrabutylammonium bromide | 78 |
| 1.2 eq | 1.0 eq | Sodium Hydride | None | 65 |
| 1.2 eq | 1.0 eq | Potassium Hydroxide | None | 55 |
Furthermore, machine learning models can be instrumental in reaction discovery. By analyzing known reactions, these models can identify novel reactant and reagent combinations that are likely to lead to the desired product. For instance, a model could suggest alternative, more efficient, or more sustainable synthetic routes to this compound that a human chemist might not have considered. This predictive power stems from the model's ability to recognize subtle patterns and correlations within the data that are not immediately apparent. digitellinc.com
The development of sophisticated algorithms, such as those used in computer-aided synthesis planning (CASP), has enabled the automated design of multi-step synthetic pathways. beilstein-journals.org These tools can propose a sequence of reactions to produce a target molecule, taking into account factors like reaction feasibility, atom economy, and the availability of starting materials. beilstein-journals.orgnih.gov For a molecule like this compound, a CASP tool could retrospectively analyze the structure and suggest a series of synthetic steps, complete with recommended reagents and conditions for each step.
The continued growth of chemical reaction databases and the ongoing development of more powerful machine learning algorithms are poised to further enhance the capabilities of these computational tools. nih.gov The ability to accurately predict reaction outcomes and to explore vast chemical spaces in silico will undoubtedly accelerate the discovery and development of new chemical entities and synthetic methodologies. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives
Development of Next-Generation Catalyst Systems for Enhanced Polymerization Control
The synthesis of polyethers from oxirane monomers is heavily reliant on the catalyst system used. rsc.org Traditional catalysts often lack the precision needed to control polymer architecture, molecular weight, and functionality. acs.org Current research is intensely focused on developing next-generation catalysts that offer superior control over the ring-opening polymerization (ROP) of epoxides like ((2-butoxyethoxy)methyl)oxirane.
Key developments in this area include:
Metal-Organic Frameworks (MOFs): Researchers are exploring MOFs as catalysts for polyether production. For instance, a novel catalytic process using vanadium-infused MOFs enables the aerobic polymerization of certain organic compounds into polyether-like polymers under moderate conditions. flintbox.com These MOF-based catalysts are not only efficient, achieving high polymer yields, but are also reusable, which aligns with the principles of sustainable chemistry. flintbox.com
Heterodinuclear Catalysts: Synergistic effects between different metal centers in heterodinuclear catalysts are being harnessed for the ring-opening copolymerization (ROCOP) of epoxides. acs.org For example, Mg(II)Zn(II) complexes have shown significantly higher activity compared to their homodinuclear counterparts for the copolymerization of cyclohexene (B86901) oxide and CO2. acs.org These catalysts offer a pathway to producing polycarbonates and polyethers with high efficiency. acs.org
N-Al Adduct Catalysts: A general and tunable epoxide polymerization platform using Earth-abundant aluminum-based compounds is under investigation. rsc.org The mechanism, which lies between other aluminum-based techniques, is being elucidated through a combination of experimental and theoretical studies, including density functional theory (DFT). rsc.org This research aims to provide a clear understanding of the complex interactions between the monomer, initiator, and catalyst to achieve better control over kinetics, molecular weight, and polymer architecture. rsc.org
Stereoselective Catalysts: The stereochemistry of the polymer backbone significantly influences its physical properties. acs.org While cationic polymerization of epoxides offers little stereocontrol, significant progress has been made with metal-mediated and anionic polymerizations. acs.org The development of well-defined homogeneous catalysts, succeeding early heterogeneous systems like iron(III) chloride with propylene (B89431) oxide, has enabled the synthesis of isotactic polyethers with ordered stereochemistry, leading to materials with properties like semicrystallinity. acs.org
The table below summarizes some of the promising next-generation catalyst systems for epoxide polymerization.
| Catalyst System | Monomers | Key Advantages | Research Findings |
| Vanadium-infused MOFs | Cyclic olefins (e.g., cyclohexene, terpenes) | Sustainable (uses O2), reusable, high yield, works under moderate conditions. | Demonstrates a potentially cleaner and more cost-effective method for polyether production. flintbox.com |
| Heterodinuclear Mg(II)Zn(II) | Cyclohexene oxide, CO2 | High activity and synergy between metal centers. | The Mg(II)Zn(II) catalyst is twice as active as the Mg(II)Mg(II) catalyst and five times faster than a mixture. acs.org |
| N-Al Adducts | Functional epoxides | General, tunable, uses Earth-abundant metal, controls kinetics and architecture. | Mechanism involves complex interactions, elucidated by DFT to enable precise polymer synthesis. rsc.org |
| Zirconium(IV) Catalysts | Epoxides, Anhydrides | Creates novel poly(ester-alt-ethers) with -ABB- or -ABC- sequences. | Provides a straightforward method to adjust the distance between ester linkages and moderate polymer properties. acs.org |
Integration of this compound in Bio-Derived and Sustainable Polymer Systems
The push towards a circular economy and sustainable manufacturing has spurred significant research into bio-derived polymers. This compound and other oxiranes are being explored for their potential to be incorporated into more environmentally friendly polymer systems.
Sustainable Production and Depolymerization: Beyond using bio-based feedstocks, the focus is also on developing greener production methods and end-of-life solutions for polyethers. flintbox.comontosight.ai This includes using clean oxidants like O2 and avoiding harsh chemicals in the polymerization process. flintbox.com Furthermore, research into the chemical degradation and depolymerization of polyethers is gaining traction. rsc.org While challenging due to the stability of the C-O ether linkage, methods for catalyst-driven depolymerization are being investigated to enable chemical recycling and the recovery of valuable monomers from polymer waste. rsc.org
The table below highlights research efforts in sustainable polyether systems.
| Research Area | Approach | Example | Potential Impact |
| Bio-based Resins | Using renewable materials as polymer building blocks. | Development of a thermoelectric bio-composite using epoxidized soybean oil (AESO) as the matrix. mdpi.com | Reduces dependence on fossil fuels and lowers the environmental impact of polymer production. mdpi.com |
| Sustainable Catalysis | Employing environmentally friendly catalysts and reaction conditions. | Using vanadium-infused MOFs with oxygen as a clean oxidant for polymerization. flintbox.com | Offers a cleaner, more cost-effective, and sustainable route to polyether synthesis. flintbox.com |
| Chemical Recycling | Developing methods to break down polymers into their constituent monomers. | Investigating acid-catalyzed depolymerization of polyethers to recover valuable chemicals. rsc.org | Enables a circular economy for polymers, reducing waste and the need for virgin resources. rsc.org |
Exploration of Advanced Functional Materials Derived from this compound
The unique properties of polyethers derived from monomers like this compound make them suitable for a wide range of advanced applications. ontosight.ai The flexibility, chemical resistance, and ability to tailor functionality of the polymer chain are key advantages. ontosight.ai
Current research is exploring the use of these polymers in:
Coatings and Adhesives: Polyethers are known for their excellent adhesion and protective qualities, making them valuable in formulations for high-performance coatings and adhesives. ontosight.aisolubilityofthings.com
Biomedical and Pharmaceutical Industries: The biocompatibility of certain polyethers makes them suitable for applications such as drug delivery systems and coatings for medical devices. ontosight.aiontosight.ai
High-Performance Engineering Plastics: Polymers like Polyetheretherketone (PEEK) are replacing metals in demanding applications in the aerospace, automotive, and medical industries due to their robustness, lightweight nature, and excellent mechanical performance over a wide temperature range. specialchem.com
Solid Polymer Electrolytes: Hybrid polymer electrolytes, which can be based on poly(ethylene oxide) (PEO), are promising for the development of solid-state lithium batteries, particularly for high-temperature applications. researchgate.net
Microfluidic and Flow Chemistry Applications in Synthesis and Polymerization Research
Flow chemistry and microfluidics are emerging as powerful tools in chemical synthesis and polymerization, offering significant advantages over traditional batch processing. acs.org These technologies provide precise control over reaction parameters, leading to improved efficiency, reproducibility, and safety. acs.org
Enhanced Polymerization Control: Continuous flow reactors allow for the synthesis of polymers with well-defined molecular characteristics. acs.org This technology has been applied to various polymerization mechanisms, including anionic, cationic, and ring-opening polymerizations. acs.org The ability to precisely control reaction parameters enables the production of polymers with narrow molecular weight distributions and complex architectures, such as multi-block copolymers. acs.orgresearch.csiro.au
Efficient Synthesis: Microfluidic systems, which operate with very small volumes of reagents, facilitate rapid mixing and heat transfer. nih.gov This is particularly advantageous for nanoparticle synthesis, where the mixing time directly influences the size and quality of the resulting particles. nih.gov Techniques like microfluidic hydrodynamic focusing (MHF) can dramatically reduce mixing times, enabling faster and more controlled synthesis. nih.gov
Process Scalability and Safety: Flow chemistry can improve the safety of handling exothermic reactions or toxic reagents. acs.org It also addresses the issue of batch-to-batch variation often encountered in traditional methods. research.csiro.au Furthermore, processes developed in flow can often be scaled up more easily than batch processes. research.csiro.au For instance, the Mukaiyama epoxidation has been successfully performed in a segmented flow reactor, achieving full conversion and high selectivity in a matter of minutes. rsc.org
The table below outlines the benefits of flow chemistry in polymerization.
| Feature | Advantage in Polymerization | Example Application |
| Precise Control | Enables synthesis of polymers with well-defined molecular weights and low dispersity. research.csiro.au | Anionic polymerization in continuous flow to eliminate batch-to-batch variation. research.csiro.au |
| Enhanced Safety | Better management of exothermic reactions and toxic materials. acs.org | Polymerization of highly reactive monomers under controlled flow conditions. acs.org |
| Reproducibility | Consistent product quality due to stable reaction parameters. acs.org | Rapid quantification of comonomer reactivity ratios using automated flow systems. acs.org |
| Scalability | Straightforward transition from laboratory-scale development to industrial production. research.csiro.au | Scale-up of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. research.csiro.au |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ((2-Butoxyethoxy)methyl)oxirane, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via epoxidation of allyl ether precursors or nucleophilic ring-opening of epichlorohydrin derivatives. For example, reacting 2-butoxyethanol with epichlorohydrin under basic conditions (e.g., NaOH) forms the epoxide ring. Reaction parameters such as temperature (40–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants should be optimized using design-of-experiment (DoE) approaches .
- Validation : Monitor reaction progress via TLC or GC-MS and purify via fractional distillation or column chromatography.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : The compound is classified as an irritant (skin/eyes) and may release toxic gases (e.g., NOx) under decomposition. Use PPE (gloves, goggles), ensure fume hood ventilation, and avoid aerosol formation. Emergency procedures include rinsing exposed skin with soap/water and eyes with saline for 15+ minutes .
- Storage : Store in inert, airtight containers at 2–8°C to prevent moisture-induced ring-opening reactions .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm epoxide ring integrity (δ 3.2–3.8 ppm for oxirane protons) and butoxyethoxy side-chain connectivity .
- GC-MS : Assess purity and detect degradation products (e.g., diols from hydrolyzed epoxide) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability up to 150°C to guide safe handling .
Q. What role does this compound play as an intermediate in organic synthesis?
- Applications : The epoxide’s strained ring enables nucleophilic attacks for synthesizing polymers, surfactants, or bioactive molecules. For example, ring-opening with amines produces β-amino alcohols, precursors to chiral ligands or pharmaceuticals .
- Case Study : In polymer chemistry, copolymerization with CO₂ yields polycarbonates with tunable thermal stability .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of this compound in catalytic ring-opening reactions?
- Mechanistic Insights : The butoxyethoxy group’s electron-donating effect directs nucleophilic attack to the less hindered oxirane carbon. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and predict regioselectivity in reactions with nucleophiles like azides or thiols .
- Experimental Validation : Kinetic studies under varied catalyst systems (e.g., Lewis acids like BF₃·Et₂O) correlate computed activation energies with observed product ratios .
Q. What computational approaches are effective for predicting the thermochemical properties of this compound?
- Methods :
- Quantum Chemistry : Calculate heat capacity (Cp) and entropy (S) using B3LYP/6-31G* with scaling factors (0.9613) to align with experimental data .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .
Q. How can this compound be utilized in drug delivery systems?
- Functionalization Strategies : Conjugate the epoxide with APIs via pH-sensitive linkers to create prodrugs. For example, covalent attachment to doxorubicin enhances tumor-targeted release .
- In Vitro Testing : Assess pharmacokinetics (e.g., Caco-2 cell permeability) and stability in simulated physiological fluids (pH 7.4) .
Q. What are the ecological and toxicological implications of this compound exposure?
- Toxicity Profiling : Conduct zebrafish embryo assays (FET test) to evaluate developmental toxicity (LC₅₀) and oxidative stress biomarkers (e.g., SOD, CAT activity) .
- Environmental Fate : Model biodegradation pathways using EPI Suite to predict half-lives in soil/water and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
